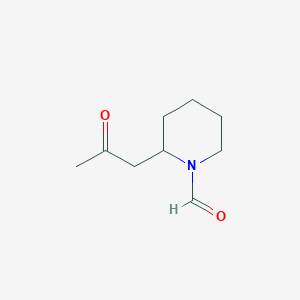

2-(2-Oxopropyl)piperidine-1-carbaldehyde

Description

Contextualization of Piperidine (B6355638) Derivatives in Organic and Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. nih.govijnrd.org Its prevalence is a testament to its favorable physicochemical properties, including its ability to impart aqueous solubility and act as a versatile scaffold for three-dimensional molecular design. rsc.org Piperidine-containing compounds exhibit a broad spectrum of biological activities, targeting a wide range of receptors and enzymes in the central nervous system and other physiological systems. ijnrd.org

The functionalization of the piperidine ring at various positions allows for the fine-tuning of a molecule's pharmacological profile. Substitution at the 2-position, as seen in the title compound, can introduce chirality and specific steric and electronic features that are crucial for molecular recognition and biological activity. nih.gov The development of novel synthetic methodologies for the selective functionalization of the piperidine core remains an active area of research, driven by the demand for new therapeutic agents. nih.govajchem-a.com

Significance of N-Formylated Cyclic Amides and Ketone Functionalities in Synthetic Chemistry

The N-formyl group (an N-carbaldehyde) present in 2-(2-Oxopropyl)piperidine-1-carbaldehyde serves a dual purpose in synthetic chemistry. On one hand, N-formylation is a common strategy for the protection of secondary amines. nih.gov The formyl group is relatively stable under various reaction conditions but can be removed under specific acidic or basic conditions, allowing for subsequent manipulation of the nitrogen atom. rsc.orggoogle.com

On the other hand, the ketone functionality is one of the most versatile functional groups in organic synthesis. wikipedia.org The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles, while the adjacent α-carbons are acidic and can be deprotonated to form enolates. libretexts.orgmasterorganicchemistry.com These enolates are powerful nucleophiles in their own right, capable of participating in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) reactions and alkylations. researchgate.netutexas.edu The presence of a ketone in the side chain of the piperidine ring opens up numerous possibilities for further molecular elaboration.

While specific research on the synthesis of this compound is not extensively documented, a plausible synthetic route can be envisioned based on established chemical principles. One potential approach could involve the N-formylation of a pre-existing 2-(2-oxopropyl)piperidine. Alternatively, the synthesis could proceed via the alkylation of an N-formylpiperidine derivative with a suitable three-carbon electrophile. For instance, the reaction of the enolate of acetone (B3395972) with an electrophilic N-formyl-2-substituted piperidine could potentially yield the target compound. The synthesis of the related compound, 1-(2-Oxopropyl)piperidine-4-carboxylic acid, often involves the alkylation of a piperidine derivative with a 2-oxopropyl reagent, suggesting a similar strategy could be applicable here.

Research Trajectories and Future Perspectives for this compound Analogues

The unique structural features of this compound suggest several promising research trajectories for its analogues. The presence of both a nucleophilic enolizable ketone and an electrophilic formyl group within the same molecule could be exploited in intramolecular reactions to construct more complex heterocyclic systems.

Furthermore, the ketone functionality can be readily transformed into other functional groups. For example, reduction of the ketone would yield a secondary alcohol, introducing a new stereocenter and hydrogen bonding capabilities. Alternatively, reaction with Grignard or organolithium reagents could lead to the formation of tertiary alcohols and the introduction of diverse substituents.

From a medicinal chemistry perspective, analogues of this compound could be explored for their potential biological activities. The piperidine core, combined with the flexible ketone-containing side chain, provides a scaffold that can be systematically modified to probe interactions with various biological targets. The exploration of different substituents on the piperidine ring and modifications of the oxopropyl side chain could lead to the discovery of novel compounds with interesting pharmacological profiles.

Structure

3D Structure

Properties

CAS No. |

73777-70-5 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

2-(2-oxopropyl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C9H15NO2/c1-8(12)6-9-4-2-3-5-10(9)7-11/h7,9H,2-6H2,1H3 |

InChI Key |

ACCIPUGMVRIIAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1CCCCN1C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 2 Oxopropyl Piperidine 1 Carbaldehyde

Reactivity of the Aldehyde Functional Group (e.g., Condensation Reactions, Oxidations, Reductions)

The aldehyde group is a key site for synthetic modifications. It readily participates in condensation reactions, such as those with amines or active methylene (B1212753) compounds, to form new carbon-carbon and carbon-nitrogen bonds. researchgate.net For instance, condensation with 2-hydroxymethylpiperidine (2-HMP) can yield complex heterocyclic structures. researchgate.net

The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents. Conversely, reduction of the aldehyde furnishes a primary alcohol. These transformations are fundamental in altering the electronic and steric properties of the molecule.

N-formylpiperidine, a related structure, is known to react with Grignard or alkyllithium reagents to produce aldehydes in high yields, highlighting the reactivity of the formyl group with strong nucleophiles. guidechem.comorgsyn.org

Table 1: Reactivity of the Aldehyde Functional Group

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Condensation | Amines, active methylene compounds | Imines, alkenes |

| Oxidation | Standard oxidizing agents | Carboxylic acid |

| Reduction | Standard reducing agents | Primary alcohol |

| Nucleophilic Addition | Grignard reagents, alkyllithium reagents | Secondary alcohol |

Reactivity of the Ketone Functional Group (e.g., Enolization, Nucleophilic Additions, Tautomerism)

The ketone functional group at the propyl side chain is another locus of reactivity, primarily governed by the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

Enolization and Tautomerism: The presence of α-hydrogens allows the ketone to undergo enolization to form an enol or enolate intermediate under acidic or basic conditions, respectively. fiveable.meyoutube.comkhanacademy.orglibretexts.org This keto-enol tautomerism is a dynamic equilibrium, though it typically favors the keto form for simple ketones. youtube.comlibretexts.org The formation of enolates is crucial for reactions such as alkylation and condensation at the α-carbon. researchgate.net

Nucleophilic Additions: The carbonyl carbon of the ketone is susceptible to nucleophilic attack. researchgate.net For example, it can react with organometallic reagents or cyanide ions. The addition of secondary heterocyclic amines like piperidine (B6355638) to conjugated enone systems has been shown to be influenced by kinetic and thermodynamic factors. researchgate.net In a related context, the three-component reaction between aldehydes, aromatic amines, and acetoacetic esters can yield substituted piperidines. researchgate.net

Table 2: Reactivity of the Ketone Functional Group

| Reaction Type | Key Feature | Intermediate/Product |

|---|---|---|

| Enolization/Tautomerism | Presence of α-hydrogens | Enol, Enolate |

| Nucleophilic Addition | Electrophilic carbonyl carbon | Alcohols, cyanohydrins |

Transformations Involving the Piperidine Nitrogen and Amide Linkage (e.g., Hydrolysis, Amidation, Alkylation)

The N-formylpiperidine moiety, which is a tertiary amide, displays its own characteristic set of reactions.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions through hydrolysis to yield piperidine and formic acid. sciencemadness.orgnih.gov For example, N-formylpiperidine can be hydrolyzed using hydrochloric acid. sciencemadness.org Similarly, hydrolysis of 2-phenylpiperidine-1-carbaldehyde has been achieved with 5 M HCl. nih.gov

Amidation: The N-formyl group can participate in amidation reactions. For instance, N-formylpiperidine can be used in the direct amidation of azoles. chemicalbook.com Transamidation reactions are also a possibility for converting the N-formyl group into other amide structures. researchgate.net

Alkylation: While the nitrogen atom is part of an amide and thus less nucleophilic than in a free amine, alkylation of the piperidine ring itself can be achieved under certain conditions. The N-alkylation of piperidine derivatives is a common transformation, often carried out using alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.netresearchgate.netsciencemadness.org Reductive amination is another method to introduce alkyl groups onto the nitrogen. nih.govnih.gov

Table 3: Transformations of the Piperidine Nitrogen and Amide Linkage

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | Acid or base (e.g., HCl) | Piperidine, Formic Acid |

| Amidation | Azoles, other amines (transamidation) | New amide derivatives |

| Alkylation | Alkyl halides, base (e.g., K2CO3) | N-alkyl piperidinium (B107235) salts |

Cyclization and Rearrangement Reactions of 2-(2-Oxopropyl)piperidine-1-carbaldehyde Precursors and Analogues

The bifunctional nature of this compound and its precursors makes them suitable substrates for intramolecular reactions, leading to the formation of bicyclic or rearranged products.

Cyclization: Intramolecular reactions between the side chain and the piperidine ring can lead to the formation of new ring systems. For example, intramolecular cyclization of amino-aldehydes can be catalyzed by cobalt(II) to produce piperidines. nih.gov Electroreductive cyclization of imines with dihaloalkanes is another method for synthesizing piperidine derivatives. nih.gov The synthesis of quinolizidine (B1214090) alkaloids, which feature a fused piperidine ring system, can be achieved through the cyclization of piperidine precursors. ntu.edu.sg

Rearrangement Reactions: Certain piperidine derivatives can undergo rearrangement reactions. For instance, a Claisen rearrangement of precursors can be used to synthesize 4-(2-hydroxyphenyl)-3-methylenepiperidines, which are intermediates for flavonoid piperidine alkaloids. acs.org Recyclization of acetonine in the presence of a cyclic ketone under acidic conditions can lead to the formation of piperidone structures. mdpi.com

Table 4: Cyclization and Rearrangement Reactions

| Reaction Type | Description | Resulting Structure |

|---|---|---|

| Intramolecular Cyclization | Reaction between the side chain and the piperidine ring | Bicyclic systems (e.g., quinolizidines) |

| Claisen Rearrangement | Rearrangement of allyl vinyl ether precursors | Substituted piperidines |

| Recyclization | Acid-catalyzed reaction of precursors like acetonine | Spirocyclic amines/piperidones |

Stereochemical Aspects in the Synthesis and Reactions of 2 2 Oxopropyl Piperidine 1 Carbaldehyde

Chiral Synthesis Approaches to Enantiomerically Enriched 2-(2-Oxopropyl)piperidine-1-carbaldehyde Analogues

Achieving enantiomeric purity in piperidine (B6355638) synthesis is essential for producing compounds with defined biological activity. Various methods have been developed to generate enantiomerically enriched 2-substituted piperidines, which are direct analogues of the target compound.

One prominent biocatalytic approach involves the use of transaminases for the asymmetric synthesis of 2-substituted piperidines. This method starts from readily available ω-chloroketones. The transaminase enzyme facilitates the stereoselective transfer of an amino group, leading to the formation of a chiral amine that subsequently cyclizes. A key advantage of this method is the ability to produce both enantiomers of the desired piperidine by selecting the appropriate (R)- or (S)-selective transaminase. This enzymatic approach has demonstrated high enantiomeric excesses (ee), often exceeding 95%.

Another strategy is the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. This method utilizes chiral catalysts, often based on transition metals like iridium, in combination with chiral ligands. The catalyst directs the hydrogenation to one face of the pyridinium ring, resulting in a high degree of enantioselectivity.

Organocatalysis also provides a powerful tool for the chiral synthesis of these piperidine structures. For instance, a biomimetic approach using L-proline as a catalyst can facilitate the asymmetric Mannich reaction between cyclic imines (like Δ¹-piperideine) and ketones. This method has been successfully applied to the synthesis of piperidine alkaloids and their analogues.

A summary of selected chiral synthesis approaches is presented below:

| Method | Starting Material | Catalyst/Reagent | Key Feature |

| Biocatalytic Amination | ω-chloroketones | Transaminases (TAs) | Access to both (R) and (S) enantiomers with high ee (>95%) |

| Asymmetric Hydrogenation | 2-substituted pyridinium salts | Iridium complexes with chiral ligands | High levels of enantioselectivity |

| Organocatalytic Mannich Reaction | Δ¹-piperideine and ketones | L-proline | Biomimetic, metal-free approach |

Diastereoselective Control in Forming Piperidine Architectures

When multiple stereocenters are present in the piperidine ring, controlling their relative orientation (diastereoselectivity) becomes crucial. Several factors and methods are employed to govern the diastereochemical outcome of reactions that form the piperidine architecture.

A significant controlling factor in the stereochemical outcome of piperidine synthesis is allylic strain (also known as A¹,³ strain). This type of steric strain arises from the interaction between a substituent on a double bond and an allylic substituent. Minimizing this strain can direct the conformational preferences of intermediates, thereby controlling the stereochemical and regiochemical outcome of the synthesis. For example, in the synthesis of 2-arylpiperidines, allylic strain has been leveraged to guide the regioselective opening of epoxide intermediates, leading to specific diastereomers. nih.gov The conformational preference can also be influenced by N-substitution; N-acylpiperidines often favor an axial orientation for a 2-substituent to avoid pseudoallylic strain. acs.org

Hydrogenation and reduction reactions are common methods for forming the piperidine ring, and the diastereoselectivity can be controlled by the choice of reagents and reaction conditions. For example, the hydrogenation of substituted pyridines can lead to cis-piperidines. rsc.org In some cases, a thermodynamically less stable cis isomer is formed initially, which can then be epimerized to the more stable trans isomer. youtube.com Diastereoselective reductions of piperidone precursors have also been achieved using biocatalysts like baker's yeast.

Furthermore, intramolecular cyclization reactions can be designed to proceed with high diastereoselectivity. Copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins has been shown to produce 2,5-disubstituted pyrrolidines with a predominant cis substitution pattern, highlighting the potential for diastereocontrol in related piperidine formations. nih.gov Similarly, diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening provides a versatile route to highly substituted piperidines. nih.gov

Enzymatic and Organocatalytic Kinetic Resolution Methodologies for Chiral Derivatives

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity.

Enzymatic kinetic resolution is widely used for piperidine derivatives. Lipases are commonly employed to selectively acylate one enantiomer of a racemic secondary amine or alcohol. For instance, the enzymatic acylation of racemic 2-piperidineethanol (B17955) has been explored as a route to enantiopure starting materials for alkaloid synthesis. nih.gov The efficiency of such resolutions can be optimized by carefully selecting the enzyme, acylating agent, and solvent. nih.govacs.org Similarly, esterases, like pig liver esterase, have been used for the stereoselective hydrolysis of piperidine esters, although with varying degrees of enantioselectivity. mdpi.com

Organocatalytic kinetic resolution offers a metal-free alternative. A notable example is the use of a chiral base system, such as n-butyllithium (n-BuLi) in combination with the chiral ligand sparteine, for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.uknih.govacs.org This method involves the preferential deprotonation of one enantiomer, which can then be trapped with an electrophile, yielding highly enantioenriched products and recovered starting material. whiterose.ac.uknih.govacs.org

The table below summarizes key aspects of these resolution methodologies:

| Methodology | Catalyst/Reagent | Substrate Type | Mechanism |

| Enzymatic Acylation | Lipases (e.g., Toyobo LIP-300) | Racemic secondary amines/alcohols | Selective acylation of one enantiomer |

| Enzymatic Hydrolysis | Esterases (e.g., Pig Liver Esterase) | Racemic piperidine esters | Selective hydrolysis of one enantiomer |

| Organocatalytic Deprotonation | n-BuLi / (-)-Sparteine | N-Boc-2-arylpiperidines | Enantioselective deprotonation followed by electrophilic trapping |

Configurational Stability and Epimerization Phenomena in Piperidine-Based Structures

The configurational stability of stereocenters in piperidine-based structures is a critical consideration, as racemization or epimerization can lead to a loss of stereochemical purity and desired biological activity.

Epimerization, the change in configuration at one of several stereocenters, can occur under certain reaction conditions, particularly when an acidic or basic proton is present alpha to a stereocenter. In some synthetic strategies, this is used to an advantage. For instance, a less thermodynamically stable cis-diastereomer can be converted to the more stable trans-isomer through base-mediated epimerization. rsc.orgyoutube.com This process typically proceeds through the formation of an enolate intermediate, followed by re-protonation. rsc.org

In other cases, preventing unwanted epimerization or racemization is essential. The choice of solvent can play a crucial role in maintaining configurational stability. For example, in the organocatalytic synthesis of the alkaloid pelletierine, the use of solvents like benzonitrile (B105546) or acetonitrile (B52724) was found to effectively prevent product racemization. The use of water as a solvent has also been shown to prevent the racemization of enantioenriched substrates in certain iridium-catalyzed stereoselective syntheses. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques such as COSY, HSQC, HMBC, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of 2-(2-Oxopropyl)piperidine-1-carbaldehyde. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments provides unambiguous evidence of the atomic connectivity and spatial arrangement.

¹H NMR spectroscopy identifies the chemically distinct protons in the molecule. The spectrum is expected to show characteristic signals for the aldehyde proton (CHO), the protons on the piperidine (B6355638) ring, and the protons of the 2-oxopropyl side chain. The chemical shifts and coupling constants (J-values) reveal the electronic environment and neighboring protons for each signal.

¹³C NMR spectroscopy provides information on the carbon skeleton. Distinct signals are expected for the two carbonyl carbons (aldehyde and ketone), the carbons of the piperidine ring, and the carbons of the side chain.

2D NMR Techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the piperidine ring and the side chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, definitively assigning the carbons of the CH, CH₂, and CH₃ groups. youtube.comyoutube.com

NOE (Nuclear Overhauser Effect) spectroscopy provides information about the spatial proximity of protons. This can help determine the relative stereochemistry and preferred conformation of the molecule, particularly the orientation of the side chain relative to the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| Aldehyde (C=O) | ~160-165 | ~8.0-8.2 | s |

| Piperidine C2 | ~55-60 | ~4.5-4.8 | m |

| Piperidine C3 | ~25-30 | ~1.5-1.8 | m |

| Piperidine C4 | ~20-25 | ~1.5-1.8 | m |

| Piperidine C5 | ~25-30 | ~1.5-1.8 | m |

| Piperidine C6 | ~40-45 | ~3.0-3.5 & ~3.8-4.2 | m |

| Side Chain C1' (CH₂) | ~48-52 | ~2.7-3.0 | m |

| Side Chain C2' (C=O) | ~205-210 | - | - |

| Side Chain C3' (CH₃) | ~28-32 | ~2.1-2.3 | s |

Infrared (IR) Spectroscopy for Functional Group Analysis and Conformational Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The presence of two distinct carbonyl groups (aldehyde and ketone) makes this technique particularly informative. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

Key expected absorption bands include:

A strong, sharp absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

Another strong C=O stretching band for the aldehyde, typically found around 1700-1725 cm⁻¹ . The position of this band can be influenced by the conformation of the N-CHO group.

C-H stretching vibrations for the aldehyde proton are expected as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .

Aliphatic C-H stretching vibrations from the piperidine ring and the side chain will appear as strong bands in the 2850-3000 cm⁻¹ region.

Conformational studies can sometimes be performed by analyzing subtle shifts in the carbonyl stretching frequencies, which can be influenced by the molecule's geometry and intramolecular interactions.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C-H Stretch | ~2820 and ~2720 | Weak |

| Alkane (Ring/Chain) | C-H Stretch | 2850-3000 | Strong |

| Ketone | C=O Stretch | 1720-1740 | Strong |

| Aldehyde | C=O Stretch | 1700-1725 | Strong |

| Amide (Carbaldehyde) | C-N Stretch | 1250-1350 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis (e.g., ESI-TOF)

High-Resolution Mass Spectrometry (HRMS), particularly using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides an extremely accurate measurement of the molecule's mass. This allows for the unambiguous determination of its molecular formula.

For this compound (C₉H₁₅NO₂), the calculated exact mass is 169.1103 Da. HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition.

Furthermore, analysis of the fragmentation patterns in the mass spectrum (MS/MS) can provide additional structural proof. Plausible fragmentation pathways for this molecule would include:

Loss of the formyl group (CHO), resulting in a fragment ion at m/z [M-29]⁺.

Cleavage of the C-C bond between the piperidine ring and the side chain.

Fragmentation of the piperidine ring itself.

Spectroscopic Techniques for Isomer Differentiation (e.g., Infrared Ion Spectroscopy for Diastereomers)

The C2 position of the piperidine ring in this compound is a stereocenter. Therefore, the compound exists as a pair of enantiomers. If additional stereocenters were present, diastereomers would be possible. Differentiating these stereoisomers requires specialized techniques.

Infrared Ion Spectroscopy (IRIS) is a sophisticated gas-phase technique that can distinguish between isomers. It works by generating ions of the molecule, mass-selecting a specific isomer, and then measuring its unique IR spectrum through photofragmentation. Since diastereomers have different three-dimensional arrangements of atoms, their vibrational frequencies and IR spectra will differ, even if subtly. These spectral fingerprints allow for their unambiguous differentiation where conventional condensed-phase IR might fail.

Chromatographic Methods for Purification, Separation, and Quantitative Analysis (e.g., Flash Chromatography, Gas Chromatography with Chiral Stationary Phases)

Chromatographic techniques are essential for the purification of this compound after its synthesis and for the analytical separation of its stereoisomers.

Flash Chromatography: This is a standard preparative liquid chromatography technique used for the routine purification of organic compounds. It separates the target molecule from unreacted starting materials, reagents, and synthetic by-products based on differences in polarity. A silica (B1680970) gel stationary phase and a solvent gradient (e.g., hexanes and ethyl acetate) would typically be employed to isolate the compound in high purity.

Gas Chromatography with Chiral Stationary Phases (CSPs): To separate the enantiomers of this compound, chiral chromatography is necessary. In Gas Chromatography (GC), a column containing a chiral stationary phase is used. researchgate.net These stationary phases are themselves enantiomerically pure and interact differently with the R- and S-enantiomers of the analyte. This differential interaction leads to different retention times for the two enantiomers, allowing for their baseline separation, identification, and quantification. nih.gov Cyclodextrin-based CSPs are commonly used for this type of separation. nih.gov

Computational Chemistry and Theoretical Investigations of 2 2 Oxopropyl Piperidine 1 Carbaldehyde

Quantum Chemical Calculations for Molecular Structure, Conformation, and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to characterizing the molecular and electronic structure of 2-(2-Oxopropyl)piperidine-1-carbaldehyde. researchgate.netekb.eg These methods are used to determine the molecule's most stable three-dimensional geometry by finding the minimum energy state on the potential energy surface. For a flexible molecule like this, which contains a piperidine (B6355638) ring and a rotatable side chain, multiple low-energy conformations may exist. nih.govmdpi.com

Computational analysis can identify various conformational isomers, such as those arising from the chair, boat, or twist-boat forms of the piperidine ring, and the different orientations of the 2-oxopropyl and carbaldehyde substituents (axial vs. equatorial). nih.govosi.lv By calculating the relative energies of these conformers, researchers can predict the most abundant structures at thermal equilibrium.

Furthermore, DFT calculations provide a wealth of information about the electronic properties of the molecule. ekb.egresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net Other calculated properties, such as the dipole moment and molecular electrostatic potential (MEP) map, reveal the molecule's polarity and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Hypothetical Calculated Electronic Properties of this compound using DFT Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Property | Calculated Value |

|---|---|

| Total Energy | -652.78 Hartree |

| HOMO Energy | -6.45 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap (ΔE) | 5.56 eV |

| Dipole Moment | 3.21 Debye |

Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Analysis, Energy Profiles)

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. mit.edu By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing stationary points, including reactants, intermediates, products, and, most importantly, transition states (TS). acs.org

Transition state analysis allows for the calculation of activation energies (the energy barrier that must be overcome for the reaction to proceed), which directly relates to the reaction rate. For multi-step syntheses, such as those common for substituted piperidines, computational methods can map out a complete reaction energy profile, showing the relative energies of all intermediates and transition states. whiterose.ac.uknih.govnih.gov This can help in understanding reaction selectivity (chemo-, regio-, and stereoselectivity) and optimizing reaction conditions by identifying the rate-determining step. For instance, modeling the nucleophilic addition to a piperidine precursor can reveal why a particular substituent is added at a specific position and with a certain stereochemistry. nih.govajchem-a.com

Table 2: Hypothetical Energy Profile for a Key Synthetic Step of this compound Relative energies (in kcal/mol) calculated at the DFT level.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (TS1) | +21.5 |

| Intermediate | -5.2 |

| Transition State 2 (TS2) | +15.8 |

| Products | -12.7 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry enables the accurate prediction of various spectroscopic parameters, which is crucial for structure verification. researchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) approach are widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for proposed molecular structures. rsc.orgresearchgate.net By comparing the computationally predicted NMR spectrum with the experimental one, researchers can confidently confirm the structure of a synthesized compound like this compound.

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated using DFT. researchgate.netrsc.org These theoretical calculations help in assigning the vibrational modes observed in experimental spectra. Often, calculated frequencies are systematically scaled to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement between computed and experimental data. researchgate.net This correlative approach between theoretical prediction and experimental measurement is a powerful strategy for structural elucidation. github.io

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C=O, ketone) | 209.5 ppm | 208.7 ppm |

| ¹³C NMR (C=O, aldehyde) | 164.2 ppm | 163.5 ppm |

| ¹H NMR (Aldehyde H) | 8.15 ppm | 8.09 ppm |

| IR Frequency (C=O, ketone) | 1725 cm⁻¹ | 1718 cm⁻¹ |

| IR Frequency (C=O, aldehyde) | 1695 cm⁻¹ | 1688 cm⁻¹ |

Molecular Dynamics Simulations of Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. mdpi.comnih.gov For this compound, MD simulations can reveal its conformational landscape by modeling the movements of its atoms and bonds at a given temperature. researchgate.net

An MD simulation generates a trajectory of the molecule's motion, from which the flexibility of the piperidine ring and the rotation of its side chains can be analyzed. nih.gov This provides a more realistic picture of the molecule's behavior in a specific environment, such as in a solvent like water. mdpi.com Furthermore, MD simulations are instrumental in studying intermolecular interactions. By simulating the title compound in the presence of solvent molecules or other solutes, one can analyze the formation and lifetime of hydrogen bonds and other non-covalent interactions, which govern its physical properties and behavior in solution. academicjournals.org Analysis of the root-mean-square deviation (RMSD) during the simulation can indicate the stability of certain conformations. nih.gov

In Silico Screening and Virtual Ligand Design Studies for Piperidine-Based Compounds

The piperidine scaffold is a common feature in many biologically active compounds and approved drugs. thieme-connect.complos.org This makes this compound a potentially valuable starting point for in silico drug design. Computer-aided drug design (CADD) techniques are used to screen virtual libraries of compounds and design new molecules with desired biological activities. sciengpub.irresearchgate.net

Molecular docking is a key in silico technique where a ligand is placed into the binding site of a target protein to predict its binding mode and affinity. mdpi.comtandfonline.com Using the structure of this compound as a fragment or scaffold, new derivatives can be designed and virtually screened against a biological target, such as an enzyme or receptor. plos.org Quantitative Structure-Activity Relationship (QSAR) models can also be developed for a series of related piperidine compounds to correlate their chemical structures with their biological activities, helping to predict the potency of newly designed molecules. benthamscience.comresearchgate.net These virtual screening and ligand design studies significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. sciengpub.ir

Biological and Medicinal Chemistry Research Applications of 2 2 Oxopropyl Piperidine 1 Carbaldehyde Analogues

Investigation as Biomarkers in Metabolic Pathways (e.g., relevance to Pyridoxine-Dependent Epilepsy research)

Analogues of 2-(2-Oxopropyl)piperidine-1-carbaldehyde are relevant to the study of certain inborn errors of metabolism, most notably Pyridoxine-Dependent Epilepsy (PDE). PDE is primarily caused by mutations in the ALDH7A1 gene, which encodes α-aminoadipic semialdehyde (α-AASA) dehydrogenase. thieme-connect.com This enzyme deficiency disrupts the lysine (B10760008) catabolic pathway, leading to the accumulation of α-AASA and its cyclic equivalent, Δ1-piperideine-6-carboxylic acid (P6C). thieme-connect.compdeonline.orgnih.gov P6C is known to inactivate pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, which is a crucial cofactor for numerous enzymatic reactions in the brain. pdeonline.orgnih.gov

Recent research using advanced analytical techniques like untargeted metabolomics and infrared ion spectroscopy has led to the discovery of novel biomarkers for PDE. pdeonline.orgresearchgate.net Among these are compounds structurally related to the 2-(2-Oxopropyl)piperidine core, such as 2S,6S- and 2S,6R-oxopropylpiperidine-2-carboxylic acid (2-OPP) and 6-oxopiperidine-2-carboxylic acid (6-oxoPIP). pdeonline.orgresearchgate.netnih.gov These molecules have been identified in elevated concentrations in the plasma, urine, and cerebrospinal fluid of PDE patients. pdeonline.org The formation of 2-OPP is thought to occur from the reaction of P6C with acetoacetate, particularly during ketosis. nih.gov The identification of these stable biomarkers is a significant advancement for newborn screening and early diagnosis of PDE. pdeonline.orgpdeonline.org

| Biomarker | Chemical Name | Significance in PDE |

| P6C | Δ1-piperideine-6-carboxylic acid | Accumulates due to ALDH7A1 deficiency; inactivates PLP. thieme-connect.comnih.gov |

| α-AASA | α-aminoadipic semialdehyde | Precursor to P6C; accumulates in PDE. pdeonline.orgnih.gov |

| 2-OPP | 2S,6S- and 2S,6R-oxopropylpiperidine-2-carboxylic acid | Novel biomarker identified in PDE patients; may contribute to neurotoxicity. pdeonline.orgnih.gov |

| 6-oxoPIP | 6-oxopiperidine-2-carboxylic acid | Novel stable biomarker for PDE, suitable for newborn screening. pdeonline.orgpdeonline.org |

Exploration of Derivatives as Intermediates in Drug Discovery and Development Programs

The piperidine (B6355638) ring is a privileged structure in medicinal chemistry, found in a vast array of pharmaceuticals. nih.govmdpi.comijnrd.org Its derivatives serve as crucial intermediates in the synthesis of complex molecules for drug discovery programs. nih.gov The presence of both a ketone and a carbaldehyde group in a molecule like this compound offers multiple points for chemical modification, making its analogues versatile building blocks. These functional groups can be readily transformed through various chemical reactions to create diverse libraries of compounds for screening. Chiral piperidine scaffolds, in particular, are increasingly important in drug design for modulating physicochemical properties, enhancing biological activity and selectivity, and improving pharmacokinetic profiles. thieme-connect.comthieme-connect.comresearchgate.net

Research into Potential Biological Activities Associated with Piperidine-Carbaldehyde and Ketone Moieties

The combination of a piperidine ring with carbaldehyde and ketone functionalities gives rise to a wide spectrum of potential biological activities. The piperidine nucleus itself is associated with numerous pharmacological properties. nih.govajchem-a.com

Anticancer Properties: Piperidine derivatives have shown significant potential as anticancer agents. nih.govbgu.ac.ilresearchgate.net They can induce apoptosis (programmed cell death) in cancer cells and inhibit cell migration and proliferation by modulating crucial signaling pathways like STAT-3, NF-κB, and PI3k/Akt. nih.govbgu.ac.il Piperidine-2,6-dione scaffolds, for instance, are being investigated as potent inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which is overexpressed in many tumors. researchgate.net

Anti-inflammatory Properties: Certain piperidine derivatives exhibit anti-inflammatory activity. nih.govnih.gov For example, piperine, an alkaloid containing a piperidine moiety, has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a key regulator of inflammation. nih.gov Derivatives of piperidine-2,4,6-trione have also demonstrated distinct anti-inflammatory effects in pharmacological studies. nih.gov

Antimicrobial Properties: The piperidine scaffold is a component of many compounds with antimicrobial activity. biomedpharmajournal.orgacademicjournals.orgresearchgate.netbiointerfaceresearch.com Synthetic piperidine derivatives have been developed that show significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.netbiointerfaceresearch.com Benzaldehyde thiosemicarbazide (B42300) derivatives containing a piperidine fragment have also been synthesized and shown to possess notable fungicidal activity. nih.gov

Neurological and Receptor Interactions: Piperidine-based structures are central to many neurologically active drugs. They can serve as scaffolds for compounds that modulate dopaminergic signaling pathways and interact with various receptors and enzymes in the central nervous system. nih.govencyclopedia.pub For example, 4-(4-chlorophenyl)piperidine (B1270657) analogues have been studied as inhibitors of monoamine transporters, including the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov The benzyl-piperidine group is a key feature in drugs designed to inhibit acetylcholinesterase, a target in Alzheimer's disease therapy. encyclopedia.pub

| Biological Activity | Examples of Piperidine-Containing Scaffolds | Mechanism/Target |

| Anticancer | Piperine, Piperidine-2,6-diones | Modulation of NF-κB, PI3k/Akt pathways; LSD1 inhibition. nih.govbgu.ac.ilresearchgate.net |

| Anti-inflammatory | Piperine, Piperidine-2,4,6-triones | Inhibition of NF-κB activation. nih.govnih.gov |

| Antimicrobial | Piperidin-4-ones, Benzaldehyde thiosemicarbazides | Broad-spectrum antibacterial and antifungal action. biomedpharmajournal.orgnih.gov |

| Neurological | 4-Arylpiperidines, Benzyl-piperidines | Monoamine transporter inhibition, Acetylcholinesterase inhibition. nih.govencyclopedia.pub |

Structure-Activity Relationship (SAR) Studies for Piperidine-Based Scaffolds in Target-Specific Modulators

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For piperidine-based scaffolds, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. encyclopedia.pub By systematically modifying the piperidine ring—for instance, by introducing substituents at different positions or altering stereochemistry—researchers can identify key structural features required for interaction with a specific biological target. thieme-connect.comnih.gov For example, SAR studies on 3,4-disubstituted piperidine analogues revealed that stereochemistry plays a critical role in their selectivity for different monoamine transporters. nih.gov These studies are essential for designing more effective and target-specific therapeutic agents. researchgate.net

Role in Biologically Inspired Synthetic Routes to Natural Products

Many piperidine-containing natural products, particularly alkaloids, are synthesized in nature from amino acid precursors like L-lysine. wiley-vch.de The biosynthesis often proceeds through a key intermediate, Δ1-piperideine. wiley-vch.dersc.org This natural strategy has inspired chemists to develop "biomimetic" or "biologically inspired" synthetic routes. nih.govunito.itacs.org These approaches aim to mimic nature's efficiency by using similar starting materials and reaction cascades. For example, the asymmetric addition of nucleophiles to Δ1-piperideine intermediates is a biomimetic strategy used to synthesize various 2-substituted piperidine alkaloids. acs.org Such methods are often more concise and stereoselective than traditional synthetic approaches, providing elegant pathways to complex natural products. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.